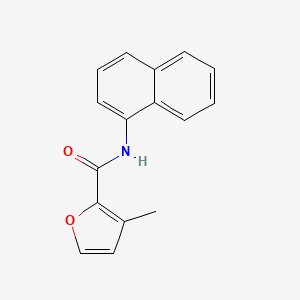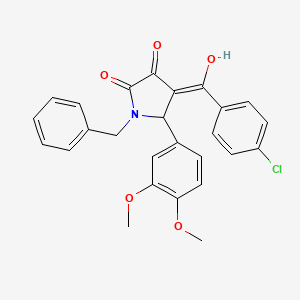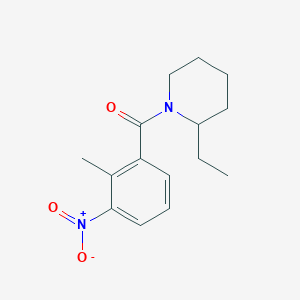![molecular formula C18H16N4O4S2 B5441440 2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5441440.png)
2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiazolidine ring, and a phenoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. The process begins with the preparation of the pyrimidine and thiazolidine intermediates, followed by their coupling with phenoxyacetic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, pH, and solvent choice, are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.
Aplicaciones Científicas De Investigación
2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethylpyrimidine: Shares the pyrimidine ring structure but lacks the thiazolidine and phenoxyacetic acid moieties.
Thiazolidine-2-thione: Contains the thiazolidine ring but does not have the pyrimidine or phenoxyacetic acid components.
Uniqueness
2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[2-[(Z)-[3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-10-7-11(2)20-17(19-10)21-22-16(25)14(28-18(22)27)8-12-5-3-4-6-13(12)26-9-15(23)24/h3-8H,9H2,1-2H3,(H,23,24)(H,19,20,21)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCEWVGCFZZAH-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN2C(=O)C(=CC3=CC=CC=C3OCC(=O)O)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NN2C(=O)/C(=C/C3=CC=CC=C3OCC(=O)O)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5441373.png)
![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5441380.png)

![METHYL 2-{[(TERT-PENTYLAMINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5441395.png)
![(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B5441415.png)
![5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5441422.png)
![N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide](/img/structure/B5441430.png)
![5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-N-propyl-2-pyrimidinamine](/img/structure/B5441438.png)

![N-[2-(cyclohexylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B5441452.png)
![N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5441455.png)

